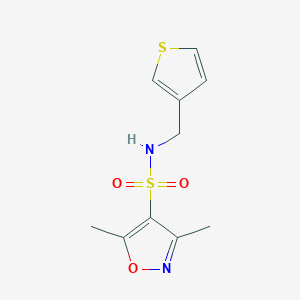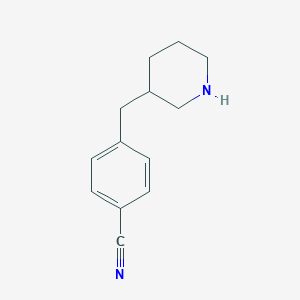
4-Acetyl-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-methylphenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a white crystalline powder with a molecular formula of C9H11BO3 and a molecular weight of 179.99 g/mol. This compound is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.
Applications De Recherche Scientifique
1. In Environmental and Occupational Toxicology
4-Acetyl-2-methylphenylboronic acid, related to 2,4-dichlorophenoxyacetic acid (2,4-D), has relevance in the study of environmental and occupational toxicology. Research has delved into the toxicology and mutagenicity of 2,4-D, commonly used in agriculture and urban pest control. Such studies have implications for understanding the ecological and health impacts of this compound and similar structures, including this compound (Zuanazzi, Ghisi, & Oliveira, 2020).
2. In Organic Synthesis and Catalysis
This compound is significant in the realm of organic synthesis. For instance, research by Yamamoto and Kirai (2008) explored the hydroarylation of methyl phenylpropiolates, a process that may involve compounds like this compound. Such synthesis methods are pivotal for creating biologically active compounds, indicating its potential use in medicinal chemistry (Yamamoto & Kirai, 2008).
3. In Photoluminescence and Material Science
The compound also finds applications in material science, particularly in the creation of luminescent materials. Yan, Guo, and Qiao (2011) demonstrated its use in the development of luminescent lanthanide hybrids, showcasing its potential in advanced materials and photoluminescence research (Yan, Guo, & Qiao, 2011).
4. In Bioorthogonal Chemistry
The compound's role in bioorthogonal chemistry is noteworthy. Dilek, Lei, Mukherjee, and Bane (2015) utilized a derivative, 2-formylphenylboronic acid, in creating stable boron-nitrogen heterocycles, demonstrating the compound's potential in advanced biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).
5. In Catalytic and Chemical Reactions
This compound is involved in catalytic processes. Wang, Lu, and Ishihara (2018) used related compounds in dehydrative amidation, a reaction pivotal in peptide synthesis, highlighting its role in catalytic chemistry and potential pharmaceutical applications (Wang, Lu, & Ishihara, 2018).
Propriétés
IUPAC Name |
(4-acetyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXHEAOPLVLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)

![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![2-(4-((4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2758640.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2758648.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)
